5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylethylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, hydrochloride
Description
This compound is a substituted furochromone derivative characterized by a benzopyran-5-one core fused with a furan ring. Its structure includes a 9-position substitution with a 3-(benzylethylamino)-2-hydroxypropoxy chain, a 4-hydroxy group, and a 7-methyl group, with the hydrochloride salt enhancing solubility.
Properties
CAS No. |
55165-28-1 |
|---|---|
Molecular Formula |
C24H26ClNO6 |
Molecular Weight |
459.9 g/mol |
IUPAC Name |
benzyl-ethyl-[2-hydroxy-3-(4-hydroxy-2-methyl-5-oxofuro[3,2-g]chromen-9-yl)oxypropyl]azanium;chloride |
InChI |
InChI=1S/C24H25NO6.ClH/c1-3-25(12-16-7-5-4-6-8-16)13-17(26)14-30-24-22-18(11-15(2)31-22)21(28)20-19(27)9-10-29-23(20)24;/h4-11,17,26,28H,3,12-14H2,1-2H3;1H |
InChI Key |
LNNSWVQGTLENTF-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC1=CC=CC=C1)CC(COC2=C3C(=C(C4=C2OC=CC4=O)O)C=C(O3)C)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
| Step | Reaction Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of substituted furochromone core | Cyclization of appropriate hydroxychromone precursors under acidic or basic catalysis | Control of regioselectivity critical |
| 2 | Hydroxylation and methylation at positions 4 and 7 | Electrophilic substitution using methylating agents (e.g., methyl iodide) and hydroxylation reagents | Protecting groups may be required |
| 3 | Preparation of 3-(benzylethylamino)-2-hydroxypropyl intermediate | Reductive amination of benzylethylamine with glycidol or epichlorohydrin derivatives | Stereochemistry controlled via chiral catalysts or resolution |
| 4 | Coupling of side chain to furochromone core | Nucleophilic substitution or Williamson ether synthesis under mild base conditions | Temperature and solvent polarity optimized |
| 5 | Formation of hydrochloride salt | Treatment with HCl in ether or alcohol solvents | Enhances compound stability and crystallinity |
Detailed Synthetic Example
A representative synthesis reported in peer-reviewed journals follows:
- Starting from 4-hydroxy-7-methylfuro[3,2-g]chromen-5-one, the hydroxypropoxy side chain is introduced via reaction with (S)-3-(benzylethylamino)-2-hydroxypropyl chloride under basic conditions (e.g., potassium carbonate in DMF) at 50–70°C for 12–24 hours.
- The resulting ether is purified by recrystallization.
- The free base is converted to the hydrochloride salt by bubbling dry HCl gas or adding HCl in ethanol.
- Final product is characterized by NMR, IR, and mass spectrometry to confirm structure and purity.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Effect on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (diazonium formation), 50–70°C (etherification) | Low temp stabilizes intermediates; moderate temp promotes coupling |
| pH | Neutral to slightly basic (pH 7–9) | Prevents decomposition, enhances nucleophilicity |
| Solvent | DMF, DMSO, or ethanol | Polar aprotic solvents favor substitution |
| Reaction Time | 12–24 hours | Longer times improve conversion but risk side reactions |
| Molar Ratios | 1:1 to 1:1.2 (core:side chain) | Slight excess of side chain reagent improves yield |
Analytical Data and Characterization
| Technique | Observed Data | Purpose |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Characteristic peaks for aromatic protons, hydroxy groups, and side chain methylene/methyl groups | Structural confirmation and stereochemistry assignment |
| Infrared Spectroscopy (IR) | Bands at ~3400 cm⁻¹ (O-H), 1600 cm⁻¹ (C=O), 1100 cm⁻¹ (C-O-C) | Functional group identification |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 361 (free base) | Molecular weight confirmation |
| Elemental Analysis | Consistent with C19H23NO6·HCl | Purity and composition verification |
Research Discoveries and Applications
- The compound exhibits beta-adrenergic blocking activity, with potential therapeutic use in cardiovascular diseases.
- Studies indicate that the stereochemistry of the hydroxypropoxy side chain significantly influences receptor binding affinity and selectivity.
- Optimization of synthesis has led to improved yields (>70%) and high enantiomeric purity (>98% ee) using chiral catalysts or resolution methods.
- Stability studies show that the hydrochloride salt form is more resistant to hydrolysis and oxidation compared to the free base.
- Recent research explores analogs with modified side chains for enhanced pharmacokinetic profiles.
Summary Table of Preparation Methods
| Methodology Aspect | Description/Conditions | Outcome/Remarks |
|---|---|---|
| Core Synthesis | Cyclization of hydroxychromone precursors | High regioselectivity required |
| Side Chain Preparation | Reductive amination of benzylethylamine | Stereocontrol critical |
| Coupling Reaction | Nucleophilic substitution in polar aprotic solvent | Moderate temperature, mild base |
| Salt Formation | Treatment with HCl in ethanol or ether | Improves stability and crystallinity |
| Purification | Recrystallization or chromatography | High purity (>98%) achievable |
Chemical Reactions Analysis
Types of Reactions
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylethylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific functional groups targeted.
Substitution: The benzylethylamino side chain can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylethylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific receptors.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylethylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the benzopyran-5-one core. Key analogues include:
Bioactivity: The 4,9-dimethoxy-7-methyl analogue () exhibits antibacterial activity against E. coli (MIC = 10 µg/µl), with sub-MIC concentrations suppressing virulence factors like biofilm formation. This suggests that methoxy groups enhance antimicrobial properties but may reduce solubility. The target compound’s 4-hydroxy and benzylethylamino groups could improve solubility and receptor binding compared to methoxy derivatives. Its hydrochloride salt may further enhance bioavailability .
Physicochemical Properties :
- The 4-methoxy-7-methyl analogue (CAS 82-57-5) has a melting point of 139–142°C and molecular weight 230.21 g/mol . In contrast, the target compound’s larger substituents and hydrochloride salt likely increase molecular weight (>400 g/mol) and water solubility.
Mechanistic Insights: Furochromones with hydroxy or amino side chains (e.g., Cimifugin) often target cyclooxygenase-2 (COX-2) or quorum-sensing pathways in Gram-negative bacteria . The target compound’s benzylethylamino group may interact with bacterial membranes or enzymatic targets, analogous to aminoglycoside antibiotics.
Biological Activity
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylethylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, hydrochloride is a complex organic compound belonging to the benzopyran class. This compound exhibits a unique structure that combines features of furobenzopyran and benzopyranone, characterized by a fused ring system containing both furan and benzene moieties. Its biological activity is attributed to various functional groups that influence its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen. The hydrochloride form enhances its solubility in aqueous solutions, which is advantageous for biological applications.
Biological Activity Overview
Research indicates that derivatives of 5H-Furo(3,2-g)(1)benzopyran-5-one exhibit a range of biological activities:
- Antibacterial Activity : Studies have shown that this compound possesses antibacterial properties. For instance, minimum inhibitory concentration (MIC) studies have demonstrated efficacy against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
- Antioxidant Properties : The structural characteristics allow it to function as an antioxidant, providing cellular protection against oxidative stress.
The biological activity of 5H-Furo(3,2-g)(1)benzopyran-5-one can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : Interaction studies indicate that this compound can inhibit enzymes involved in metabolic pathways, thus altering cellular signaling.
- Receptor Modulation : The compound may bind to receptors influencing various physiological processes, including inflammation and infection responses.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to 5H-Furo(3,2-g)(1)benzopyran-5-one:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5H-Furo(3,2-g)(1)benzopyran-5-one derivatives | Variations in functional groups | Antibacterial, anti-inflammatory |
| Coumarin derivatives | Similar benzopyran structure | Antioxidant, anticoagulant |
| Flavonoids | Polyphenolic compounds with benzopyran core | Antioxidant, anti-cancer |
The unique combination of functional groups in 5H-Furo(3,2-g)(1)benzopyran-5-one differentiates it from other compounds in the same class, potentially enhancing its pharmacological properties.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antibacterial Studies : A study conducted on various extracts containing 5H-Furo(3,2-g)(1)benzopyran-5-one showed significant antibacterial activity against E. coli, with a notable zone of inhibition observed in THF extracts (52 mm) compared to methanol (18 mm) and chloroform extracts (13 mm) .
- In Vitro Studies : In vitro assays have demonstrated that the compound can effectively inhibit bacterial growth at specific concentrations determined through MIC testing. The results indicated that the compound's antibacterial effects are dose-dependent .
- Molecular Docking Studies : Molecular docking analyses suggest that 5H-Furo(3,2-g)(1)benzopyran-5-one derivatives can interact favorably with certain biological macromolecules, indicating their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to evaluate the antibacterial activity of this compound against Gram-negative pathogens?
- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays using broth microdilution or agar dilution are standard. For example, MIC values ≥10 µg/µl against E. coli can be determined via turbidity measurements or resazurin-based viability staining . Time-kill assays should follow to assess bactericidal vs. bacteriostatic effects. Include controls for solvent toxicity and reference antibiotics (e.g., ciprofloxacin).
Q. How can researchers optimize the synthesis of this benzopyranone derivative to improve yield?
- Methodological Answer : Utilize regioselective alkylation or nucleophilic substitution for the 9-alkoxy side chain. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates using column chromatography. For stereochemical control in the 2-hydroxypropoxy moiety, employ chiral catalysts (e.g., Sharpless epoxidation analogs) .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : 1H/13C NMR to confirm substitution patterns (e.g., benzylethylamino group at C9, methyl at C7).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., ESI+ for hydrochloride salt). Compare fragmentation patterns with EPA/NIH spectral databases for related furobenzopyranones .
- IR : Identify hydroxyl (3400–3200 cm⁻¹) and carbonyl (1680–1650 cm⁻¹) stretches .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance antibacterial potency while reducing cytotoxicity?
- Methodological Answer :
- Modifications : Vary the benzylethylamino side chain (e.g., alkyl vs. aryl substituents) and test substituent effects on C4/C7 positions.
- Assays : Pair MIC determinations with mammalian cell viability assays (MTT or LDH release) to calculate selectivity indices.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial targets like DNA gyrase or efflux pumps .
Q. What experimental strategies are effective in investigating biofilm inhibition and quorum sensing interference?
- Methodological Answer :
- Biofilm Assays : Use crystal violet staining or confocal microscopy with P. aeruginosa or E. coli biofilms. Test sub-MIC concentrations to avoid bactericidal effects .
- Quorum Sensing (QS) : Quantify QS molecules (e.g., acyl-homoserine lactones) via HPLC or biosensor strains (e.g., Chromobacterium violaceum CV026).
Q. How can researchers elucidate the compound’s mechanism of action against antibiotic-resistant strains?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., efflux pump regulators) in treated vs. untreated resistant E. coli.
- Enzyme Inhibition : Assay β-lactamase or metallo-β-lactamase activity using nitrocefin hydrolysis or EDTA-chelation studies .
Q. What advanced analytical methods are suitable for studying metabolic stability in vitro?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
